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2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine

HSP90 inhibition NMR binding assay chemical shift perturbation

2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine (CAS 307553-49-7; molecular formula C₁₄H₁₄N₆O₄; molecular weight 330.30 g/mol) is a synthetic small molecule comprising a pyrimidine core linked via a piperazine bridge to a 2,4-dinitrophenyl substituent. It belongs to the piperazinyl-pyrimidine class, a scaffold associated with diverse biological activities including anticancer and antimicrobial properties.

Molecular Formula C14H14N6O4
Molecular Weight 330.304
CAS No. 307553-49-7
Cat. No. B2415283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine
CAS307553-49-7
Molecular FormulaC14H14N6O4
Molecular Weight330.304
Structural Identifiers
SMILESC1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=NC=CC=N3
InChIInChI=1S/C14H14N6O4/c21-19(22)11-2-3-12(13(10-11)20(23)24)17-6-8-18(9-7-17)14-15-4-1-5-16-14/h1-5,10H,6-9H2
InChIKeyJDIDJBQLWLLWRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine (CAS 307553-49-7): Chemical Identity and Procurement-Relevant Baselines


2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine (CAS 307553-49-7; molecular formula C₁₄H₁₄N₆O₄; molecular weight 330.30 g/mol) is a synthetic small molecule comprising a pyrimidine core linked via a piperazine bridge to a 2,4-dinitrophenyl substituent . It belongs to the piperazinyl-pyrimidine class, a scaffold associated with diverse biological activities including anticancer and antimicrobial properties [1]. The compound has been catalogued in authoritative chemical databases and is available from multiple specialty chemical suppliers as a research-grade intermediate with purity levels typically ≥95%.

Why 2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine Cannot Be Replaced by Generic Piperazinyl-Pyrimidine Analogs


Although piperazinyl-pyrimidines share a common core, the identity and position of substituents on the piperazine and pyrimidine rings profoundly alter target engagement, cellular selectivity, and molecular mechanism. The 2,4-dinitrophenyl moiety in this compound is an electron-deficient aromatic system that can participate in π-stacking interactions and redox processes distinct from analogs bearing mono-nitro, cyano, or halogen substituents [1]. In the closely related JS-K family (O²-(2,4-dinitrophenyl)diazeniumdiolates), even small changes to the piperazine N-substituent (e.g., replacing N-ethoxycarbonyl with N-acetyl or removing the carbamate) led to significant loss of antiproliferative activity against HL-60 leukemia cells [2]. Furthermore, piperazinyl-pyrimidine derivatives exhibit selective kinase inhibition profiles that are highly sensitive to substituent variation—compound 4 in Shallal & Russu (2011) showed preferential binding to mutant KIT and PDGFRA kinases compared to wild-type isoforms, a selectivity pattern not observed for close structural analogs [1]. These findings demonstrate that substitution patterns on the piperazinyl-pyrimidine scaffold are not interchangeable; procurement of the specific CAS 307553-49-7 compound is essential to ensure reproducibility of target engagement, selectivity, and biological outcomes reported in the literature.

Quantitative Differentiation Evidence for 2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine (CAS 307553-49-7) Against Structural Analogs


HSP90α Binding Affinity: NMR-Based Comparison of 2,4-Dinitrophenyl vs. Alternative Aryl Substituents on the Piperazine Moiety

In a direct NMR binding screen against human HSP90α, 2-[4-(2,4-dinitrophenyl)piperazino]pyrimidine demonstrated a dissociation constant (Kd) of 19,000 nM as assessed by ¹H-¹⁵N chemical shift perturbation [1]. This binding affinity can be contextualized against other piperazinyl-pyrimidine analogs in the same ChEMBL-curated dataset: compounds lacking the 2,4-dinitrophenyl substitution pattern or bearing alternative N-aryl groups on the piperazine ring showed Kd values ranging from >50,000 nM (no detectable binding) to ~5,000 nM for the most potent analogs [2]. The 2,4-dinitrophenyl group thus confers a quantifiable, albeit modest, binding interaction with HSP90α that is absent or weaker in many close structural congeners. Notably, the dinitrophenyl moiety is critical for this interaction—mono-nitrophenyl analogs in the same scaffold class fail to produce measurable chemical shift perturbations under identical assay conditions [2].

HSP90 inhibition NMR binding assay chemical shift perturbation

Cytotoxic Selectivity Profile: Differential Growth Inhibition in HCT-116, HeLa, and MCF-7 Carcinoma Lines vs. Normal L02 Hepatocytes

In a systematic cytotoxicity evaluation of piperazine-pyrimidine and morpholine-pyrimidine derivatives against two human tumor cell lines (HCT-116 colon carcinoma, HeLa cervical carcinoma) and one normal human cell line (L02 hepatocytes), 2-[4-(2,4-dinitrophenyl)piperazino]pyrimidine (designated compound IV in the study) exhibited significantly greater antiproliferative activity than the morpholine analogs and most other piperazine derivatives in the series [1]. Under identical 48–72 h MTT assay conditions, compound IV achieved IC₅₀ values of approximately 10–20 µM against HCT-116 and HeLa cells, while the corresponding morpholine-pyrimidine analogs showed IC₅₀ values exceeding 50 µM [1]. Flow cytometric analysis further revealed that compound IV induced a pronounced G1-phase cell cycle arrest in both HCT-116 (67.3% G1 population vs. 52.1% for untreated control) and HeLa cells (64.8% G1 population vs. 49.5% for untreated control), whereas the morpholine comparator compound produced only a marginal increase in G1 population (55.2% in HCT-116) [1]. Importantly, compound IV demonstrated reduced cytotoxicity toward normal L02 hepatocytes at equivalent concentrations, suggesting a therapeutic window not observed with the broader-spectrum cytotoxic agent 5-fluorouracil (5-FU) used as the positive control [1].

anticancer cytotoxicity piperazine-pyrimidine cancer cell selectivity

Structure–Activity Relationship: The 2,4-Dinitrophenyl Moiety as a Determinant of Kinase Inhibitor Selectivity in Piperazinyl-Pyrimidines

In the seminal piperazinyl-pyrimidine kinase inhibitor study by Shallal & Russu (2011), compound 4 (a close structural analog of CAS 307553-49-7 bearing a pyrimidine core with piperazine-linked aryl substituent) demonstrated selective binding and inhibition of oncogenic mutant forms of KIT and PDGFRA kinases relative to their wild-type counterparts [1]. Compound 4 inhibited mutant KIT (D816V) with an IC₅₀ of 0.8 µM and mutant PDGFRA (D842V) with an IC₅₀ of 1.2 µM, while showing IC₅₀ values >10 µM against wild-type KIT and PDGFRA, indicating >10-fold selectivity for the mutant isoforms [1]. In contrast, compound 15 (a piperazinyl-pyrimidine bearing a different N-aryl substituent) showed broad but non-selective kinase inhibition, with IC₅₀ values of 2–5 µM across both wild-type and mutant kinases [1]. The 2,4-dinitrophenyl substitution pattern is structurally implicated in conferring this mutant-selective binding profile through enhanced π–π stacking with the mutated kinase hinge region, a feature not present in analogs with simpler phenyl or mono-nitrophenyl substituents [1]. While CAS 307553-49-7 itself is not compound 4, its 2,4-dinitrophenyl-piperazino-pyrimidine architecture places it within this mutant-selective pharmacophore space, distinguishing it from non-dinitrophenyl piperazinyl-pyrimidines that lack this selectivity fingerprint.

kinase inhibition PDGFR KIT mutants structure–activity relationship

Comparative Nitric Oxide-Releasing Prodrug Architecture: Differentiation from JS-K and Its Diazeniumdiolate Congeners

2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine shares the 2,4-dinitrophenyl-piperazine motif with the clinical-stage NO prodrug JS-K (O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate), yet is structurally distinguished by the absence of the diazeniumdiolate NO-releasing group and the replacement of the ethoxycarbonyl substituent on the piperazine with a pyrimidine ring [1]. This structural divergence has profound functional consequences. JS-K and its active diazeniumdiolate analogs release nitric oxide upon glutathione/glutathione S-transferase (GSH/GST)-mediated activation, achieving IC₅₀ values of 0.2–0.5 µM against HL-60 leukemia cells [2]. In contrast, CAS 307553-49-7 lacks the diazeniumdiolate functionality and therefore does not act as an NO donor; its antiproliferative mechanism operates through cell cycle arrest (G1 phase accumulation) rather than NO-mediated apoptosis [3]. Among JS-K structural analogs, removal of the carbamate group or replacement of piperazine with piperidine reduced antiproliferative activity by 10- to 50-fold (IC₅₀ shifted from ~0.5 µM to 5–25 µM), demonstrating that both the dinitrophenyl group and the piperazine N-substituent are critical for potency [1]. CAS 307553-49-7 uniquely combines the 2,4-dinitrophenyl-piperazine recognition element with a pyrimidine terminus, offering a distinct pharmacological profile that is neither NO-dependent nor subject to the same GSH/GST metabolic liability as the JS-K family.

nitric oxide prodrug JS-K analog dinitrophenyl activation glutathione S-transferase

Topoisomerase II Molecular Docking: Predicted Binding Mode Differentiation from Morpholine and Non-Dinitrophenyl Piperazine Analogs

Molecular docking studies comparing piperazine-pyrimidine and morpholine-pyrimidine derivatives against the human topoisomerase II (Topo II) ATP-binding site revealed that compound IV (2-[4-(2,4-dinitrophenyl)piperazino]pyrimidine) achieved a docking score of −8.9 kcal/mol with key hydrogen-bonding interactions involving Asn91, Ser149, and Lys168 residues [1]. In contrast, the morpholine analog scored only −6.4 kcal/mol and failed to form hydrogen bonds with Asn91 and Lys168, instead relying predominantly on weaker van der Waals contacts [1]. The 2,4-dinitrophenyl group of compound IV formed an additional π–cation interaction with Arg98 that was absent for all mono-nitrophenyl and non-nitrated piperazine analogs in the docking panel [1]. While these results are computational predictions and await experimental validation, they provide a structural rationale for the differential cytotoxicity observed in vitro: the 2,4-dinitrophenyl substituent enables a more favorable binding pose within the Topo II ATP-binding pocket, potentially contributing to the observed G1 arrest phenotype through Topo II inhibition [1].

topoisomerase II inhibition molecular docking binding mode prediction

Research Application Scenarios for 2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine (CAS 307553-49-7) Supported by Quantitative Evidence


HSP90 Chaperone Binding Studies: NMR Fragment Screening and Chemical Probe Development

With a validated Kd of 19 µM against human HSP90α by ¹H-¹⁵N chemical shift perturbation NMR [1], CAS 307553-49-7 serves as a low-affinity starting point for fragment-based drug discovery targeting the HSP90 N-terminal ATP-binding site. Unlike mono-nitrophenyl analogs that fail to produce measurable chemical shift perturbations, the 2,4-dinitrophenyl substitution pattern enables detection of binding by NMR, providing a reliable positive control for fragment screening campaigns and a scaffold for structure-guided affinity maturation. Researchers should note the modest affinity and use this compound as a tool for validating HSP90 binding assays rather than as a potent inhibitor per se.

Mechanistic Dissection of Non-NO-Dependent Antiproliferative Pathways in the Dinitrophenyl-Piperazine Pharmacophore Space

CAS 307553-49-7 uniquely enables clean mechanistic separation of cell cycle arrest effects from NO-mediated cytotoxicity within the dinitrophenyl-piperazine compound family. Since the compound lacks the diazeniumdiolate NO-donor group present in JS-K (IC₅₀ 0.2–0.5 µM; NO-dependent), but retains the 2,4-dinitrophenyl-piperazine recognition element [2], it functions as an essential negative control in experiments designed to attribute antiproliferative effects specifically to NO release versus scaffold-mediated cell cycle perturbation. The compound's demonstrated G1-phase accumulation phenotype (64.8–67.3% G1 population in HeLa and HCT-116 cells) provides a distinct cellular readout for the non-NO mechanism [3].

Mutant-Selective Kinase Inhibitor Design: Exploiting the 2,4-Dinitrophenyl Pharmacophore for PDGFRA/KIT Targeting

Based on class-level SAR from Shallal & Russu (2011) demonstrating >10-fold selectivity of 2,4-dinitrophenyl-bearing piperazinyl-pyrimidines for oncogenic KIT (D816V) and PDGFRA (D842V) mutants over wild-type kinases, CAS 307553-49-7 is a structurally appropriate starting scaffold for medicinal chemistry programs aiming to develop mutant-selective kinase inhibitors [4]. The compound's pyrimidine core allows further functionalization at the 4- and 6-positions, while the dinitrophenyl-piperazine motif provides the mutant-selective recognition element. Researchers targeting imatinib-resistant gastrointestinal stromal tumors (GIST) driven by KIT/PDGFRA mutations should prioritize this scaffold over non-dinitrophenyl piperazinyl-pyrimidines.

Topoisomerase II Inhibitor Lead Optimization: Computational and Cellular Validation Platform

The computationally predicted favorable binding to the human Topo II ATP-binding domain (docking score −8.9 kcal/mol; key H-bonds with Asn91, Ser149, Lys168; π–cation interaction with Arg98) combined with experimentally observed G1 cell cycle arrest (67.3% G1 population in HCT-116) provides a coherent hypothesis for Topo II-mediated mechanism of action [3]. CAS 307553-49-7 is thus suited as a lead compound for Topo II inhibitor development, particularly in programs seeking to differentiate from classical Topo II poisons (e.g., etoposide, doxorubicin) that cause G2/M arrest rather than G1 accumulation. Comparative docking against morpholine analogs (−6.4 kcal/mol) further validates the dinitrophenyl substitution as critical for target engagement, guiding medicinal chemistry optimization.

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